molecular formula C7H8BrNOS B13171173 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one

1-Amino-3-(3-bromothiophen-2-yl)propan-2-one

Cat. No.: B13171173
M. Wt: 234.12 g/mol
InChI Key: QIJJVTVFONCFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C₇H₈BrNOS and a molecular weight of 234.11 g/mol . This compound is characterized by the presence of an amino group, a bromine-substituted thiophene ring, and a ketone functional group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor under controlled conditions . The reaction typically requires a catalyst and may involve steps such as condensation, reduction, and purification to obtain the desired product with high purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Amino-3-(3-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(3-bromothiophen-2-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the bromine-substituted thiophene ring are likely involved in binding to biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be compared with other similar compounds, such as:

    1-Amino-3-(3-bromophenyl)propan-2-one: This compound has a similar structure but with a phenyl ring instead of a thiophene ring.

    1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one:

    1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol: This compound is a reduced form of the original compound, with an alcohol group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

1-amino-3-(3-bromothiophen-2-yl)propan-2-one

InChI

InChI=1S/C7H8BrNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2H,3-4,9H2

InChI Key

QIJJVTVFONCFDW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CC(=O)CN

Origin of Product

United States

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